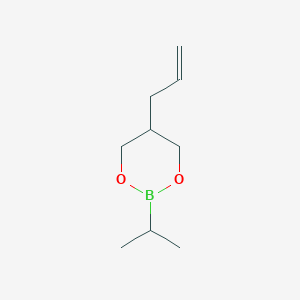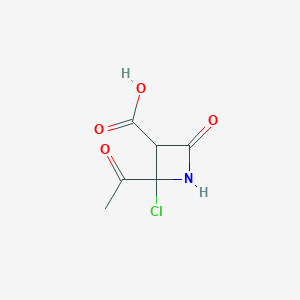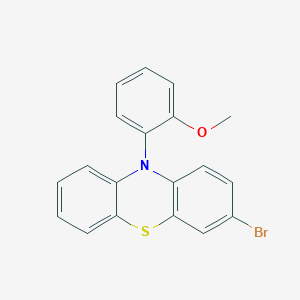![molecular formula C22H12N2O6S2 B14391573 2,3-Bis[(4-nitrophenyl)sulfanyl]naphthalene-1,4-dione CAS No. 89477-85-0](/img/structure/B14391573.png)
2,3-Bis[(4-nitrophenyl)sulfanyl]naphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Bis[(4-nitrophenyl)sulfanyl]naphthalene-1,4-dione is a synthetic organic compound that belongs to the class of naphthoquinones This compound is characterized by the presence of two 4-nitrophenylsulfanyl groups attached to the naphthalene-1,4-dione core
準備方法
The synthesis of 2,3-Bis[(4-nitrophenyl)sulfanyl]naphthalene-1,4-dione typically involves the nucleophilic substitution of aminonaphthoquinones with aryl- and alkylthiols. The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.
化学反応の分析
2,3-Bis[(4-nitrophenyl)sulfanyl]naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in various chemical processes.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl groups can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like thiols and amines. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2,3-Bis[(4-nitrophenyl)sulfanyl]naphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
作用機序
The mechanism of action of 2,3-Bis[(4-nitrophenyl)sulfanyl]naphthalene-1,4-dione involves the generation of reactive oxygen species (ROS), which can induce oxidative stress in cells. This oxidative stress can lead to cell death through apoptosis, particularly in cancer cells. The compound targets the mitochondrial pathway, leading to the activation of caspases and subsequent cell death .
類似化合物との比較
2,3-Bis[(4-nitrophenyl)sulfanyl]naphthalene-1,4-dione can be compared with other naphthoquinone derivatives, such as:
Lawsone (2-hydroxy-1,4-naphthoquinone): Known for its antimicrobial and anticancer properties.
Juglone (5-hydroxy-1,4-naphthoquinone): Exhibits strong antimicrobial activity and is used as a natural dye.
Naphthazarin (5,8-dihydroxy-1,4-naphthoquinone): Known for its antioxidant and anticancer properties.
特性
CAS番号 |
89477-85-0 |
|---|---|
分子式 |
C22H12N2O6S2 |
分子量 |
464.5 g/mol |
IUPAC名 |
2,3-bis[(4-nitrophenyl)sulfanyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C22H12N2O6S2/c25-19-17-3-1-2-4-18(17)20(26)22(32-16-11-7-14(8-12-16)24(29)30)21(19)31-15-9-5-13(6-10-15)23(27)28/h1-12H |
InChIキー |
BFXWDIJAQZKBAK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)SC3=CC=C(C=C3)[N+](=O)[O-])SC4=CC=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


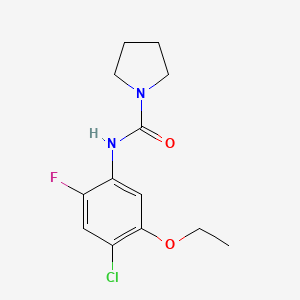
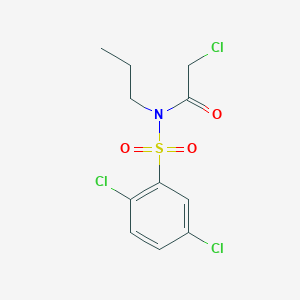
![1-[3-Chloro-2-(4-chlorophenyl)-3-phenylprop-2-en-1-yl]-1H-1,2,4-triazole](/img/structure/B14391508.png)
![Methyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate](/img/structure/B14391514.png)
![Benzoic acid;4-[1-(4-hydroxyphenyl)-2-methylpropyl]phenol](/img/structure/B14391517.png)


![N,N'-{Methylenebis[5-(diethylamino)-2,1-phenylene]}diacetamide](/img/structure/B14391543.png)
